REACTION_CXSMILES
|
CC1(C)[O:6][CH:5]([CH:7]2[O:12][C:10](=[O:11])[CH:9]3[O:13][C:14]([CH3:17])([CH3:16])[O:15][CH:8]23)[CH2:4][O:3]1.C(OCC)(=O)C.CCCCCC.C1C=CC=CC=1.C(OCC)(=O)C.CC(C)=O>C(O)(=O)C.O>[CH3:16][C:14]1([CH3:17])[O:13][CH:9]2[C:10]([O:12][CH:7]([CH:5]([OH:6])[CH2:4][OH:3])[CH:8]2[O:15]1)=[O:11] |f:1.2,4.5,6.7|
|
Name
|
|
Quantity
|
22.89 g
|
Type
|
reactant
|
Smiles
|
CC1(OCC(O1)C2C3C(C(=O)O2)OC(O3)(C)C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O.O
|
Name
|
ethyl acetate hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC.CCCCCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
ethyl acetate acetone
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC.CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 30° C. for 16 h when t.l.c
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil
|
Type
|
FILTRATION
|
Details
|
The resulting suspension was filtered
|
Type
|
CUSTOM
|
Details
|
solvents removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield an amorphous yellow solid, which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from ethyl acetate
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC2C(O1)C(=O)OC2C(CO)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.31 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 73.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |